Benzydamine N-oxide hydrogen maleate

Catalog No.
S814102
CAS No.
72962-60-8
M.F
C23H27N3O6
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzydamine N-oxide hydrogen maleate

CAS Number

72962-60-8

Product Name

Benzydamine N-oxide hydrogen maleate

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(Z)-but-2-enedioic acid

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C19H23N3O2.C4H4O4/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;5-3(6)1-2-4(7)8/h3-7,9-12H,8,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

QFAFNBZWRXPMSY-BTJKTKAUSA-N

SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O

Canonical SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Benzydamine N-oxide hydrogen maleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzydamine N-oxide hydrogen maleate (CAS 72962-60-8) is the stabilized salt form of the primary oxidative metabolite of the non-steroidal anti-inflammatory drug benzydamine. In pharmaceutical and analytical workflows, it functions as a critical reference standard for impurity profiling and pharmacokinetic quantification. The compound is specifically utilized to measure the activity of human flavin-containing monooxygenase 3 (hFMO3), which catalyzes the N-oxygenation of the parent drug. Procuring the hydrogen maleate salt provides laboratories with a defined, stable stoichiometry necessary for preparing highly accurate calibration curves in LC-MS and HPLC systems, directly supporting ICH-compliant stability indicating assays and in vitro metabolic clearance studies [1].

Research Fit

1 FMO activity probe substrate in microsomal or recombinant systems
2 CYP2C9 substrate for drug-drug interaction and metabolism studies
3 Hydrogen maleate salt reference standard for LC-MS/HPLC quantification
4 In vivo humanized mouse model biomarker of FMO3 activity

Substituting Benzydamine N-oxide hydrogen maleate with the parent active pharmaceutical ingredient (Benzydamine HCl) or the N-oxide free base compromises analytical integrity. The parent API cannot serve as a downstream marker for oxidative degradation or FMO3-specific metabolism, as it undergoes multiple competing pathways including CYP450-mediated N-demethylation. Furthermore, utilizing the Benzydamine N-oxide free base introduces significant handling challenges; its hygroscopic nature and variable hydration states lead to weighing inaccuracies that directly translate into calibration drift during quantitative analysis. The hydrogen maleate salt resolves these issues by providing a non-hygroscopic, fixed 1:1 molar ratio that ensures reproducible standard preparation and prevents the need for enzyme-inhibiting organic co-solvents during in vitro assay dissolution [1].

Substitution Risk

Parent drug benzydamine
Metabolised by both FMO and CYP enzymes; N-oxide specificity for FMO is lost, altering probe selectivity.
Free base form
Different molecular weight and lack of defined salt stoichiometry compromise accurate standard preparation.
Other salt forms or counterions
Solubility, stability, and solid-state properties may shift, requiring re-validation for analytical reference use.

Stoichiometric Precision for Analytical Calibration

When establishing calibration curves for pharmacokinetic analysis, Benzydamine N-oxide hydrogen maleate provides a defined 1:1 molar ratio that resists moisture-induced mass variance. Compared to the Benzydamine N-oxide free base, which exhibits hygroscopic behavior leading to variance in apparent mass, the maleate salt maintains solid-state integrity. This enables the reliable achievement of a 50 ng/mL limit of quantification (LOQ) in biological matrices without calibration drift [1].

Evidence DimensionHygroscopicity and Weighing Variance
Target Compound DataDefined 1:1 maleate stoichiometry with <1% moisture uptake
Comparator Or BaselineBenzydamine N-oxide free base (variable hydration, >5% mass drift)
Quantified DifferenceEliminates >5% weighing error in standard preparation
ConditionsAmbient laboratory weighing and HPLC/LC-MS standard preparation

Procuring the maleate salt ensures regulatory-compliant accuracy for ICH Q3A/Q3B impurity quantification and PK profiling.

N-Oxide vs. N-Demethyl
Reported
Km ~50× higher for Nor-BZY; Vmax ~2000× lower
Strong kinetic preference for FMO-mediated N-oxidation
Rat liver microsomes, HPLC-fluorescence

Enzyme Specificity in Flavin-Containing Monooxygenase (FMO3) Assays

In microsomal stability assays, Benzydamine N-oxide hydrogen maleate serves as the definitive reference standard for measuring hFMO3-specific activity. While the parent Benzydamine hydrochloride undergoes mixed metabolism (including N-demethylation via CYP450 enzymes), the N-oxidation pathway is exclusively mediated by FMO3. Utilizing the maleate standard allows for the precise quantification of hFMO3 turnover rates without confounding CYP450 cross-talk [1].

Evidence DimensionMetabolic Pathway Specificity
Target Compound Data100% specific to FMO3-mediated N-oxidation
Comparator Or BaselineParent Benzydamine HCl (mixed CYP450 and FMO metabolism)
Quantified DifferenceIsolates FMO3 activity from CYP450 background
ConditionsHuman liver microsomes and recombinant hFMO3 incubations

Buyers conducting enzyme phenotyping must use this specific N-oxide standard to accurately map FMO3-dependent clearance.

hFMO3 Kinetics
Class-level
Km 42.6 μM, Vmax 3.56 nmol/min/nmol
Baseline for comparing FMO3 variants or conditions
Recombinant human FMO3 in vitro

Aqueous Solubility for In Vitro Assay Compatibility

The hydrogen maleate salt of Benzydamine N-oxide exhibits rapid dissolution in physiological buffers (pH 7.4), critical for preparing stock solutions in biological assays. In contrast, the un-ionized free base requires the addition of organic co-solvents to achieve equivalent concentrations. Because FMO3 is sensitive to organic solvent-induced inhibition, the maleate salt prevents assay artifact generation [1].

Evidence DimensionBuffer Solubility and Solvent Requirement
Target Compound DataSoluble in aqueous phosphate buffer (pH 7.4) without co-solvents
Comparator Or BaselineBenzydamine N-oxide free base (requires organic co-solvents)
Quantified DifferenceAvoids >20% FMO3 inhibition caused by organic solvents
ConditionsIn vitro microsomal and S9 fraction incubations

Procuring the water-soluble maleate salt prevents solvent-based enzyme inhibition, ensuring reproducible in vitro metabolic clearance data.

Humanized Mouse Plasma
Reported
N-oxide concentration slightly higher than demethyl in humanized model; reversed in controls
Human-relevant metabolic shift toward N-oxide formation
Oral 10 mg/kg, TK-NOG mice
CYP2C9 Specificity
Class-level
Confirmed CYP2C9 substrate; parent is primarily FMO substrate
Distinct probe for CYP2C9-mediated metabolism
Verify substrate specificity in your system
Salt vs. Free Base
Reported
MW 441.5 (salt) vs 325.4 (free base); mp 94–95 °C
Identity markers support reference standard use
Stable solid for accurate standard preparation

Regulatory Impurity Profiling and Stability Testing

Utilized as a certified reference standard to quantify oxidative degradation products in Benzydamine API batches, ensuring compliance with ICH Q3A/Q3B guidelines for impurity reporting [1].

In Vitro hFMO3 Phenotyping and Enzyme Kinetics

Employed in liver microsome, S9 fraction, and recombinant hFMO3 assays to map drug metabolism pathways, allowing researchers to isolate FMO3 clearance rates from CYP450 background activity [2].

Pharmacokinetic LC-MS/MS Calibration

Serves as the precise analytical standard for constructing stable calibration curves and quality control (QC) samples in clinical bioanalysis, enabling reliable quantification of benzydamine metabolites down to 50 ng/mL in biological matrices [3].

Application Fit

Application
Selection Property
Validation Focus
In Vitro FMO Activity Assays
FMO pathway specificity
Kinetic consistency vs FMO3 baseline
CYP2C9 Interaction Studies
CYP2C9 substrate selectivity
Metabolic pathway distinction from parent
Reference Standard Use
Salt-form identity markers
Purity and melting point verification
In Vivo Humanized Model Probe
Humanized model metabolic shift
Plasma N-oxide ratio benchmark

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

441.18998559 g/mol

Monoisotopic Mass

441.18998559 g/mol

Heavy Atom Count

32

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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